An In-depth Technical Guide to 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid (CAS 54574-82-2)
An In-depth Technical Guide to 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid (CAS 54574-82-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid, with the CAS number 54574-82-2, is a substituted benzophenone derivative. This document provides a comprehensive technical overview of its chemical properties, synthesis, applications, and safety information. While primarily utilized in the chemical industry as an intermediate for thermal dyes and as a potential UV absorber, its structural similarity to other biologically active benzophenones suggests potential, yet unexplored, applications in the life sciences. This guide aims to consolidate the available technical data and propose avenues for future research.
Chemical and Physical Properties
The fundamental properties of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental and industrial settings.
| Property | Value | Reference(s) |
| Molecular Formula | C22H27NO4 | [1][2] |
| Molecular Weight | 369.45 g/mol | [1][2] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 190-193 °C | [1] |
| Boiling Point (Predicted) | 570.2 ± 45.0 °C | [2] |
| Density (Predicted) | 1.170 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 3.28 ± 0.36 | [2] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1][2] |
| Solubility | Soluble in organic solvents. |
Synonyms: 4-(Dibutylamino)-2-hydroxy-2'-carboxybenzophenone, BBA, 2-(2-Hydroxy-4-dibutylaminobenzoyl)benzoic acid.[2]
Synthesis and Purification: A Detailed Experimental Protocol
Reaction Scheme:
A plausible reaction scheme for the synthesis.
Materials:
-
3-(Dibutylamino)phenol
-
Phthalic anhydride
-
Toluene
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl) solution
-
Ethanol
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic or mechanical)
-
Heating mantle
-
Dropping funnel
-
Buchner funnel and filter flask
-
Standard laboratory glassware
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a stirrer, and a dropping funnel, add 3-(dibutylamino)phenol and phthalic anhydride in a molar ratio of approximately 1:1 to 1:1.2.[5]
-
Solvent Addition and Reflux: Add toluene as the solvent. The amount of toluene should be sufficient to dissolve the reactants upon heating. Heat the mixture to reflux (approximately 110-111 °C) with continuous stirring. The reaction is typically carried out for several hours.[4]
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to approximately 60 °C. Slowly add a sodium hydroxide solution to adjust the pH to between 8 and 12. This step helps to dissolve the product and separate it from non-acidic impurities.[4]
-
Extraction: Transfer the mixture to a separatory funnel. The aqueous layer containing the sodium salt of the product is collected. The organic layer (toluene) is washed with a small amount of water, and the aqueous washings are combined with the main aqueous layer.
-
Precipitation: Cool the combined aqueous layer in an ice bath and acidify by the dropwise addition of a hydrochloric acid solution with vigorous stirring until the pH reaches 3-6.[4] A solid precipitate of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid will form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product of high purity.[4]
-
Drying: Dry the purified product under vacuum at a moderate temperature.
Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point should also be determined and compared to the literature value.
Applications
Intermediate in Thermal Dye Synthesis
2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid is a key intermediate in the synthesis of color formers for thermal paper.[6] In this application, it is used to create leuco dyes, which are initially colorless but develop a specific color upon heating in the presence of a developer.
Mechanism of Color Formation in Thermal Paper:
The color formation in thermal paper is a chemical reaction between a leuco dye and a developer, triggered by heat from a thermal print head. The process can be summarized as follows:
-
Initial State: The leuco dye and the developer are present as a solid mixture in a coating on the paper. In this state, the leuco dye is in its colorless, lactone ring-closed form.
-
Heating: When a localized area of the paper is heated, the developer and the leuco dye melt and come into intimate contact.
-
Protonation and Ring Opening: The acidic developer protonates a specific site on the leuco dye molecule. This protonation induces the opening of the lactone ring.
-
Color Development: The ring-opening extends the conjugated π-electron system of the dye molecule, causing it to absorb light in the visible spectrum and thus appear colored.
References
- 1. 54574-82-2 CAS MSDS (2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. US20050165099A1 - Method for producing 2-(4-n,n-dialkylamino-2-hydroxybenzol)benzoates - Google Patents [patents.google.com]
- 4. CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state - Google Patents [patents.google.com]
- 5. WO2003097578A1 - Method for producing 2-(4-n, n-dialkylamino-2-hydroxybenzoyl)benzoates - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
